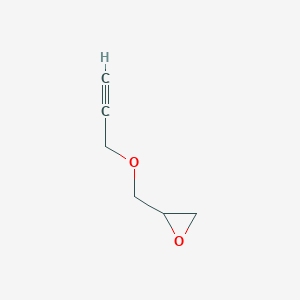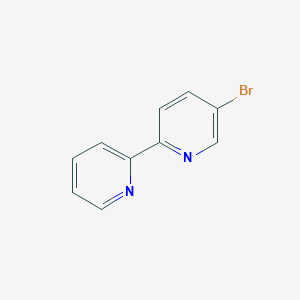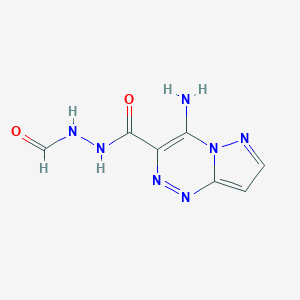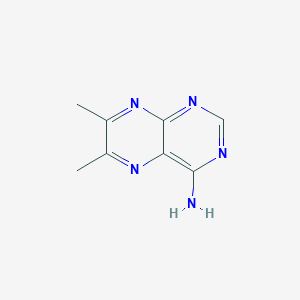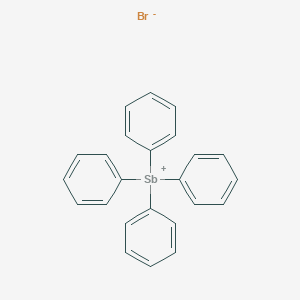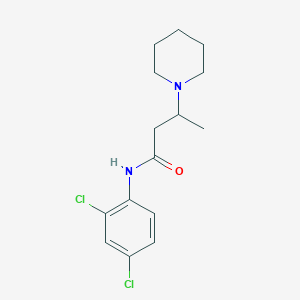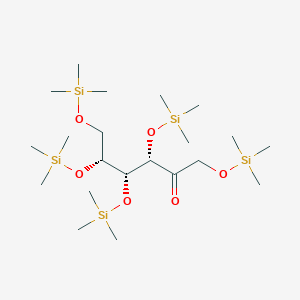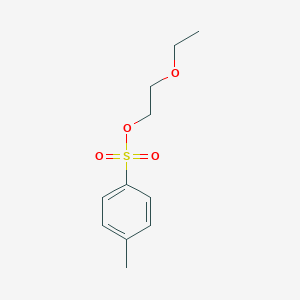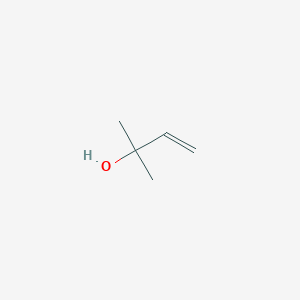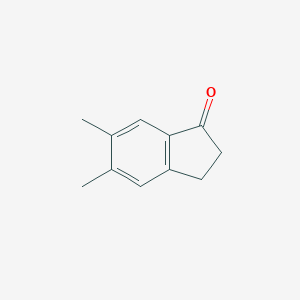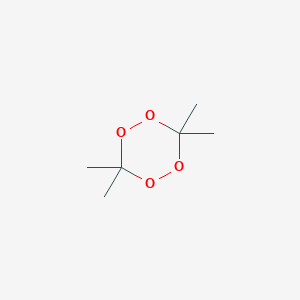
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane, also known as TMTD, is a cyclic organic compound that has been widely used in scientific research. TMTD is a highly reactive compound that can be synthesized using various methods.
Wirkmechanismus
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane acts as a radical initiator by producing free radicals that initiate polymerization reactions. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane also acts as an oxidizing agent by reacting with reducing agents to produce oxidized products. The mechanism of action of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is complex and depends on the reaction conditions and the nature of the reactants.
Biochemische Und Physiologische Effekte
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been shown to have biochemical and physiological effects on living organisms. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been shown to induce oxidative stress and damage to DNA, proteins, and lipids. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has also been shown to have toxic effects on various organs, including the liver, kidneys, and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has several advantages for lab experiments, including its high reactivity, low cost, and ease of synthesis. However, 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane also has limitations, including its toxicity, instability, and potential for explosive decomposition.
Zukünftige Richtungen
For 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane research include the development of new synthesis methods, the investigation of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane's mechanism of action, and the exploration of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane's potential applications in medicine and materials science. Additionally, further research is needed to understand the toxic effects of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane on living organisms and to develop safer alternatives to 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane for lab experiments.
Synthesemethoden
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane can be synthesized using various methods, including the reaction of formaldehyde with acetone and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of acetone with hydrogen peroxide and formic acid. The yield of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been widely used in scientific research due to its ability to act as a radical initiator and oxidizing agent. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is used in the synthesis of various organic compounds, including polymers, resins, and pharmaceuticals. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is also used in the production of adhesives, coatings, and rubber products.
Eigenschaften
CAS-Nummer |
1073-91-2 |
|---|---|
Produktname |
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane |
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C6H12O4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3 |
InChI-Schlüssel |
SJQITXILEOCXGI-UHFFFAOYSA-N |
SMILES |
CC1(OOC(OO1)(C)C)C |
Kanonische SMILES |
CC1(OOC(OO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



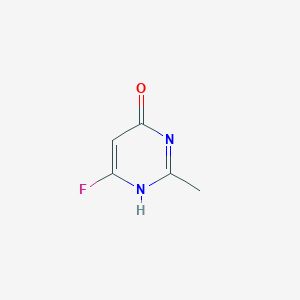
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
